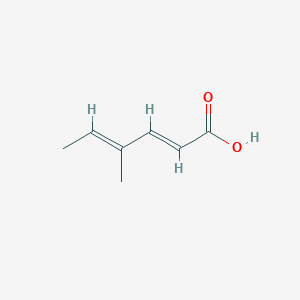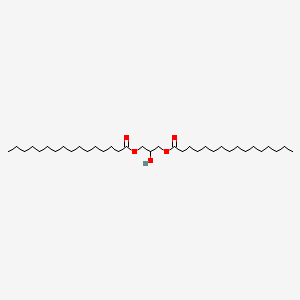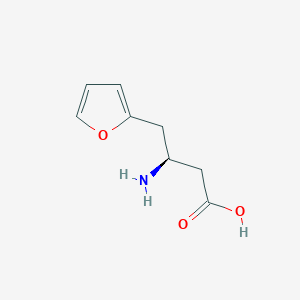
异壬酸
概述
描述
Isononanoic acid (INA) is a branched-chain fatty acid that is commonly used in the production of plasticizers, lubricants, and surfactants. It is also used as a raw material for the synthesis of various chemical compounds. It is a critical carboxylic acid intermediate used in the production of polyol ester-based synthetic lubricants for refrigeration or aviation .
Synthesis Analysis
A patent describes the production of pure different n-nonanoic acid by distilling the thick acid mixture obtained after oxidation under normal conditions .Molecular Structure Analysis
Isononanoic acid has a molecular formula of C9H18O2. It has an average mass of 158.238 Da and a Monoisotopic mass of 158.130676 Da .Chemical Reactions Analysis
While specific chemical reactions involving Isononanoic acid are not detailed in the search results, it’s known that this acid is used as a building block in several high-performance formulations .Physical and Chemical Properties Analysis
Isononanoic acid has a density of 0.9±0.1 g/cm3, a boiling point of 253.4±8.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C. It has an enthalpy of vaporization of 54.0±6.0 kJ/mol and a flash point of 129.7±6.9 °C .科学研究应用
生物燃料生产
异壬酸因其在生物燃料生产中的作用而受到研究,尤其是通过研究微生物对生物燃料相关压力的反应。一项研究利用综合网络方法绘制了大肠杆菌的异丁醇反应网络,揭示了对呼吸的重大扰动,并确定了由于醌/醌醇故障而激活的特定反应调节器。这项研究为设计更多耐醇的微生物菌株以进行生物燃料生产提供了见解(Brynildsen & Liao, 2009)。
植物化合物的健康益处
对齐醇酸 (OA)、其异构体熊果酸 (UA) 和衍生物的分子机制的研究突出了它们在预防和治疗 2 型糖尿病及其并发症方面的潜力。这些化合物与异壬酸有关,因为它们参与了植物基健康益处,已被发现可以改善胰岛素信号传导、减少氧化应激和减少炎症。这些发现强调了这些化合物在管理 2 型糖尿病和相关疾病中的治疗潜力(Camer 等,2014)。
作用机制
Target of Action
Isononanoic acid, also known as 3,5,5-Trimethylhexanoic acid , is a carboxylic acid that is primarily used as an intermediate in the formulation of lubricants and metalworking fluids . .
Biochemical Pathways
Isononanoic acid is part of the OxBalance product line, which is produced from both bio-based and circular feedstocks
安全和危害
未来方向
The global isononanoic acid market was valued over US$ 239.3 Mn in 2020. It is estimated to expand at a CAGR of 5.1% from 2021 to 2031. The global isononanoic acid market is expected to reach the value of US$ 408 Mn by the end of 2031 . BASF has increased its global production capacity for the Higher Carboxylic Acids (HCA) Isononanoic Acid (INA) from 55,000 metric tons to 68,000 metric tons per year .
生化分析
Biochemical Properties
Isononanoic acid plays a significant role in various biochemical reactions. It interacts with enzymes such as acyl-CoA synthetase, which activates the fatty acid by converting it into isononanoic acid-CoA. This activated form can then participate in metabolic pathways, including beta-oxidation. Additionally, isononanoic acid can interact with proteins and other biomolecules, influencing their structure and function. For instance, it can bind to albumin in the bloodstream, facilitating its transport to different tissues .
Cellular Effects
Isononanoic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, isononanoic acid can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors involved in regulating lipid metabolism and inflammation. This activation can lead to changes in gene expression, promoting the uptake and utilization of fatty acids . Additionally, isononanoic acid can impact cellular metabolism by serving as a substrate for energy production through beta-oxidation.
Molecular Mechanism
The molecular mechanism of isononanoic acid involves its interaction with various biomolecules. It can bind to and activate PPARs, leading to changes in gene expression that promote lipid metabolism and reduce inflammation. Isononanoic acid can also inhibit enzymes such as acetyl-CoA carboxylase, which plays a role in fatty acid synthesis. This inhibition can decrease the production of fatty acids, thereby influencing cellular lipid levels . Furthermore, isononanoic acid can undergo beta-oxidation, generating acetyl-CoA, which enters the citric acid cycle for energy production.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of isononanoic acid can change over time. The stability of isononanoic acid is influenced by factors such as temperature and pH. It can undergo degradation, leading to the formation of by-products that may affect cellular function. Long-term exposure to isononanoic acid in in vitro or in vivo studies has shown that it can alter cellular metabolism and gene expression. For instance, prolonged exposure to isononanoic acid can lead to the upregulation of genes involved in fatty acid oxidation .
Dosage Effects in Animal Models
The effects of isononanoic acid vary with different dosages in animal models. At low doses, isononanoic acid can promote lipid metabolism and energy production without causing adverse effects. At high doses, it can lead to toxicity and adverse effects such as liver damage and inflammation. Threshold effects have been observed, where a certain dosage level triggers significant changes in cellular function and metabolism . It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.
Metabolic Pathways
Isononanoic acid is involved in several metabolic pathways, including beta-oxidation and lipid metabolism. It interacts with enzymes such as acyl-CoA synthetase and acetyl-CoA carboxylase, influencing the activation and synthesis of fatty acids. Isononanoic acid can also affect metabolic flux by altering the levels of metabolites such as acetyl-CoA and malonyl-CoA . These changes can impact energy production and lipid homeostasis within cells.
Transport and Distribution
Isononanoic acid is transported and distributed within cells and tissues through interactions with transporters and binding proteins. In the bloodstream, it binds to albumin, which facilitates its transport to various tissues. Within cells, isononanoic acid can be transported by fatty acid transport proteins (FATPs) and incorporated into cellular membranes. Its distribution within tissues can influence its localization and accumulation, affecting its biological activity .
Subcellular Localization
The subcellular localization of isononanoic acid is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments or organelles, such as mitochondria, where it undergoes beta-oxidation for energy production. Additionally, isononanoic acid can be incorporated into cellular membranes, affecting their structure and function . The localization of isononanoic acid within cells can impact its activity and interactions with other biomolecules.
属性
IUPAC Name |
7-methyloctanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-4-3-5-7-9(10)11/h8H,3-7H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOYHFBNQHPJRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883129 | |
| Record name | 7-Methyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
693-19-6, 26896-18-4 | |
| Record name | 7-Methyloctanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=693-19-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methyloctanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isononanoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7-Methyloctanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isononanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.706 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-METHYLOCTANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3MIU88L6U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common methods for producing isononanoic acid?
A1: Isononanoic acid is primarily synthesized from 2-ethylhexanol through a multi-step process. This involves:
- Dehydration of 2-ethylhexanol to octene: 2-ethylhexanol is dehydrated in the presence of a catalyst to yield a mixture of octene isomers. [, , , , , , , , ]
- Hydroformylation to isononanal: The octene mixture undergoes hydroformylation with carbon monoxide and hydrogen, often catalyzed by transition metal complexes (e.g., rhodium), producing a mixture of isomeric isonanals. [, , , , , , , , ]
- Oxidation to isononanoic acid: The final step involves oxidizing the isononanal mixture to obtain isononanoic acid. [, , , , , , , , ]
Q2: Can tertiary isononanoic acids be produced from 2-ethylhexanol?
A2: Yes, a specific process exists for producing mixtures containing tertiary isononanoic acids from 2-ethylhexanol. This method involves reacting 2-ethylhexanol with concentrated formic acid and a strong Brønsted acid, typically sulfuric acid, at a controlled temperature (0 °C to 40 °C). [, ]
Q3: What is a key advantage of the water-soluble palladium-phosphine complex catalyst in isononanoic acid production?
A3: Utilizing a water-soluble palladium-phosphine complex catalyst for 1-octylene carbonylation offers a significant advantage: easy separation of the product organic phase (containing pelargonic acid and isononanoic acid) from the catalyst water phase. This minimizes catalyst contamination, reduces costs, and facilitates continuous catalyst recycling. []
Q4: What is the molecular formula and weight of Isononanoic Acid?
A4: The molecular formula of Isononanoic Acid is C9H18O2, and its molecular weight is 158.24 g/mol.
Q5: Is there a simple method for synthesizing isononanoyl chloride from isononanoic acid?
A5: Yes, a straightforward method exists for synthesizing isononanoyl chloride. This involves reacting bischloromethyl (trichloromethyl) carbonic ester with isononanoic acid in the presence of an organic amine catalyst at elevated temperatures (20 °C to 150 °C). Subsequent vacuum distillation yields high-purity isononanoyl chloride. []
Q6: What are some common applications of isononanoic acid and its derivatives?
A6: Isononanoic acid and its derivatives are versatile compounds with applications in various industries:
- Plasticizers: Isononanoic acid esters, particularly with 2-ethylhexanol, are widely used as plasticizers for thermoplastic polymers, enhancing their flexibility and workability. [, , , ]
- Lubricants: Isononanoic acid esters find use in lubricant formulations, particularly in refrigeration systems. For example, ester compounds derived from isononanoic acid, neopentanoic acid, and polyhydric alcohols exhibit excellent compatibility with refrigerants, thermal stability, and low-temperature fluidity, making them suitable for refrigeration lubricant compositions. []
- Coatings and Resins: Isononanoic acid is employed in the production of alkyd resins, which are essential components of paints and coatings. Specifically, mixed fatty acid-modified alkyd resins incorporating isononanoic acid demonstrate good hardness, flexibility, and solvent release properties, making them suitable for matt coatings, especially in furniture applications. []
- Corrosion Inhibitors: Isononanoic acid, in combination with other components like dicarboxylic acids, aromatic amides, and hydroxybenzoic acid esters, forms effective vapor phase corrosion inhibitors, protecting metallic surfaces from corrosion. []
- Cosmetic Formulations: Certain esters of isononanoic acid, like isononyl isononanoate, are utilized in cosmetic compositions for their emollient and texture-enhancing properties. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![tert-butyl N-[(1R,2R)-2-aminocyclopropyl]carbamate](/img/structure/B3422751.png)









